molecular formula C17H22Cl2N6 B2405796 N-(3-chlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride CAS No. 1179423-43-8

N-(3-chlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride

Cat. No.: B2405796
CAS No.: 1179423-43-8
M. Wt: 381.31
InChI Key: ZFGVPMGXMKAGER-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a synthetic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a 3-chlorophenyl group and two pyrrolidinyl groups attached to a triazine ring. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is formed by the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group is introduced through a substitution reaction, where a suitable chlorinated aromatic compound reacts with the triazine ring.

    Attachment of Pyrrolidinyl Groups: The pyrrolidinyl groups are attached to the triazine ring via nucleophilic substitution reactions, often using pyrrolidine as the nucleophile.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.

    Purification Steps: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution Reagents: Various nucleophiles and electrophiles are employed depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which may possess different chemical and biological properties.

Scientific Research Applications

N-(3-chlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interacting with Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular responses.

    Altering Gene Expression: It can influence the expression of certain genes, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine
  • N-(3-chlorophenyl)-4,6-di(morpholin-1-yl)-1,3,5-triazin-2-amine
  • N-(3-chlorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine

Uniqueness

N-(3-chlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is unique due to the presence of the pyrrolidinyl groups, which confer specific chemical and biological properties. These properties may differ significantly from those of similar compounds, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN6.ClH/c18-13-6-5-7-14(12-13)19-15-20-16(23-8-1-2-9-23)22-17(21-15)24-10-3-4-11-24;/h5-7,12H,1-4,8-11H2,(H,19,20,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGVPMGXMKAGER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)N4CCCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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